molecular formula C10H12N2O B6245630 4-(2-aminophenyl)pyrrolidin-2-one CAS No. 1498949-07-7

4-(2-aminophenyl)pyrrolidin-2-one

Cat. No.: B6245630
CAS No.: 1498949-07-7
M. Wt: 176.21 g/mol
InChI Key: DJMNHXSIOQYAAT-UHFFFAOYSA-N
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Description

Historical Context and Significance of γ-Lactams in Bioactive Molecules

γ-Lactams, of which pyrrolidin-2-one is the simplest example, are cyclic amides with a five-membered ring. wikipedia.org Their presence in a vast number of natural and synthetic compounds with a broad spectrum of biological activities has made them a focal point of research. rsc.orgrsc.org Historically, the discovery of γ-lactams in natural products with potent biological effects, such as the potent proteasome inhibitor salinosporamide A, highlighted their therapeutic potential. researchgate.net This has led to extensive investigations into their synthesis and biological evaluation. rsc.orgresearchgate.net The γ-lactam moiety is a key pharmacophoric group, particularly when a stereogenic center is present, as it is found in many biologically important compounds. researchgate.net

Overview of the Pyrrolidin-2-one Core Structure in Pharmaceutical Research

The pyrrolidin-2-one core, also known as a γ-lactam, is a prominent scaffold in pharmaceutical sciences. frontiersin.orgnih.gov Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, a desirable feature in drug design. nih.gov This five-membered nitrogen heterocycle is a fundamental component of numerous biologically active molecules and is frequently used as an intermediate in the development of new drug candidates. frontiersin.orgnih.gov A number of approved drugs incorporate the pyrrolidin-2-one structure, underscoring its importance in medicine. nih.gov

Rationale for Investigating Substituted Pyrrolidin-2-one Derivatives

The investigation of substituted pyrrolidin-2-one derivatives is driven by the quest for new and improved therapeutic agents. nih.gov By modifying the core pyrrolidin-2-one structure with various substituents, medicinal chemists can fine-tune the compound's physicochemical properties and biological activity. nih.govnih.gov This approach, known as structure-activity relationship (SAR) studies, is crucial for optimizing lead compounds into effective drugs. nih.gov The introduction of substituents can influence factors such as binding affinity to target proteins, metabolic stability, and bioavailability. The stereochemistry of these substituents also plays a critical role, as different stereoisomers can exhibit distinct biological profiles. nih.gov

Scope and Focus of Research on 4-(2-aminophenyl)pyrrolidin-2-one

Research on this compound is focused on exploring its synthesis, chemical properties, and potential biological activities. The presence of both the pyrrolidin-2-one scaffold and the 2-aminophenyl group suggests a potential for diverse biological effects. The aminophenyl moiety, in particular, is a common feature in many pharmacologically active compounds. For instance, novel derivatives of aminophenyl-1,4-naphthoquinones with a pyrrolidine (B122466) group have been synthesized and investigated for their potential in treating leukemia. nih.gov While specific research on the biological activities of this compound is still emerging, the foundational knowledge of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1498949-07-7

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-(2-aminophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6,11H2,(H,12,13)

InChI Key

DJMNHXSIOQYAAT-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 2 Aminophenyl Pyrrolidin 2 One and Its Analogs

General Synthetic Routes to Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one ring, a five-membered lactam, is a common structural motif in many biologically active compounds. Its synthesis has been achieved through several reliable and versatile methods.

One of the most direct methods for forming the pyrrolidin-2-one ring is through intramolecular cyclization, or lactamization, of a linear precursor. This typically involves a γ-amino acid or its corresponding ester. The reaction proceeds by an intramolecular nucleophilic attack of the amine group on the activated carboxylic acid or ester carbonyl group, eliminating a small molecule like water or an alcohol.

For instance, the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids has been shown to produce 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net Similarly, β,γ-diamino esters can be converted into the corresponding 4-aminopyrrolidin-2-ones through N-debenzylation and subsequent cyclization. nih.gov A widely used industrial method involves the ammonolysis of γ-butyrolactone at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa), which can achieve high conversion and selectivity for 2-pyrrolidinone. chemicalbook.com

Cycloaddition reactions provide a powerful and convergent approach to the pyrrolidin-2-one skeleton, allowing for the rapid construction of the five-membered ring with significant stereochemical control. The [3+2] dipolar cycloaddition of azomethine ylides with various dipolarophiles is a particularly prominent strategy. tandfonline.com

In this approach, an azomethine ylide, often generated in situ from the condensation of an α-amino acid with an aldehyde or from the thermal ring-opening of an aziridine, reacts with an electron-deficient alkene. This reaction constructs the pyrrolidine (B122466) ring in a single, atom-economical step. The substituents on both the ylide and the alkene can be varied to create a diverse library of highly substituted pyrrolidines, which can then be converted to their corresponding lactam analogs if not formed directly. chemrxiv.org

A modern and elegant method for synthesizing substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (D-A) cyclopropanes with primary amines. mdpi.com In this transformation, the strained cyclopropane (B1198618) ring acts as a 1,4-C,C-dielectrophile. mdpi.com

The process is typically catalyzed by a Lewis acid, which activates the D-A cyclopropane towards nucleophilic ring-opening by a primary amine, such as a substituted aniline (B41778). This initial step forms a γ-amino ester intermediate. Subsequent in-situ lactamization, often promoted by heating with acid, followed by dealkoxycarbonylation, yields the desired 1,5-substituted pyrrolidin-2-one. mdpi.comnih.gov This method is notable for its broad scope, accommodating a variety of anilines, benzylamines, and functionalized D-A cyclopropanes. mdpi.com

Table 1: Examples of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines
Cyclopropane Donor GroupAniline SubstituentProductYield (%)Reference
p-Tolyl4-Methoxy1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one45 nih.gov
3-Chlorophenyl4-Nitro5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one43 nih.gov
Thiophen-2-yl2-Bromo-4-methyl1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-one58 nih.gov

Specific Synthesis of (Aminophenyl)pyrrolidin-2-one and Related Structures

To synthesize the target molecule, 4-(2-aminophenyl)pyrrolidin-2-one, specific strategies are required to introduce the aminophenyl moiety at the C4 position of the lactam ring.

Direct synthesis of this compound is not commonly reported; however, its synthesis can be logically approached using established methodologies for introducing substituted aryl groups. The most common and effective strategy involves a "nitro-to-amino" reduction sequence.

This approach begins with a precursor containing a 2-nitrophenyl group, which is then carried through the synthesis of the pyrrolidin-2-one ring. The final step is the chemical reduction of the nitro group to the desired primary amine. This reduction is typically achieved with high efficiency using reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic medium, or catalytic hydrogenation (e.g., H₂ over Pd/C). nih.gov

For example, a potential route could start with 3-(2-nitrophenyl)cyclobutanone. An Aza-Baeyer-Villiger rearrangement of this cyclobutanone (B123998) could yield 4-(2-nitrophenyl)pyrrolidin-2-one. orgsyn.org Subsequent reduction of the nitro group would furnish the final product, this compound. Another viable strategy is the Suzuki-Miyaura cross-coupling reaction. This could involve coupling a 4-tosyloxy-3-pyrrolin-2-one with a (2-nitrophenyl)boronic acid, followed by hydrogenation of both the double bond and the nitro group to give the target compound. researchgate.net

Multicomponent reactions (MCRs) offer a powerful, convergent, and atom-economical approach to complex molecules from simple starting materials in a single pot. tandfonline.comresearchgate.net While a direct MCR for this compound is not explicitly documented, MCRs have been successfully employed to synthesize related structures, demonstrating the feasibility of incorporating aniline derivatives directly.

For instance, an ultrasound-promoted one-pot, three-component synthesis of substituted 3-pyrrolin-2-ones utilizes anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) in the presence of citric acid. rsc.org This method highlights the direct use of anilines as a building block for the pyrrolidinone core. Although this specific reaction yields a 3-pyrrolin-2-one, it establishes a precedent for using aniline derivatives in MCRs to build the lactam ring. A hypothetical MCR to access the this compound scaffold could involve the reaction of a suitable four-carbon backbone precursor, an ammonia (B1221849) source, and a 2-aminophenyl-containing component under conditions that favor the desired cyclization.

Synthesis of Pyrrolidin-2-one-Hydrazone Derivatives

Hydrazone derivatives of pyrrolidin-2-one are synthesized through the reaction of a carbohydrazide (B1668358) with various aldehydes or acetophenones. researchgate.netmdpi.com For instance, 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide can be reacted with a range of aromatic and heterocyclic aldehydes and acetophenones in methanol (B129727) at elevated temperatures (60–70 °C) to produce the corresponding hydrazone derivatives. mdpi.com This method has been employed to synthesize a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, which have been evaluated for their potential as anticancer and antioxidant agents. researchgate.net The yields for these reactions typically range from 34% to 64%. mdpi.com

In a specific example, the synthesis of N′-(4-(diethylamino)-2-hydroxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide from 4-(diethylamino)salicylaldehyde (B93021) resulted in a 42% yield. mdpi.com Similarly, the reaction with 2-nitrobenzaldehyde (B1664092) to form N′-(2-nitrobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide yielded 39%. mdpi.com

The synthesis of new pyrrolidine-2-one derivatives can also be achieved through the lactamization of γ-butyrolactone (GBL) with hydrazine (B178648) hydrate, which affords 1-aminopyrrolidin-2-one. researchgate.net This intermediate can then undergo further reactions to create a variety of derivatives. researchgate.net

A study detailed the design and synthesis of twenty-eight 5-pyrrolidine-2-ones featuring hydrazine or acyl hydrazone groups, which were subsequently evaluated for their antifungal properties. nih.gov

Table 1: Examples of Synthesized Pyrrolidin-2-one-Hydrazone Derivatives and Their Yields

Starting Aldehyde/AcetophenoneResulting Hydrazone DerivativeYield (%)Reference
BenzaldehydeN′-benzylidene-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideNot Specified mdpi.com
4-BromobenzaldehydeN′-(4-bromobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideNot Specified mdpi.com
4-ChlorobenzaldehydeN′-(4-chlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideNot Specified mdpi.com
5-ChlorosalicylaldehydeN′-(5-chloro-2-hydroxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideNot Specified mdpi.com
4-(Diethylamino)salicylaldehydeN′-(4-(diethylamino)-2-hydroxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide42 mdpi.com
2-NitrobenzaldehydeN′-(2-nitrobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide39 mdpi.com

Palladium-Catalyzed Cyclization Reactions of 4-(2-aminophenyl)-3-yn-1-ols for Related Fused Heterocycles

Palladium-catalyzed reactions are instrumental in the synthesis of complex heterocyclic structures. mdpi.comnih.gov A notable application is the palladium iodide-catalyzed selective carbonylative double cyclization of 4-(2-aminophenyl)-3-yn-1-ols. researchgate.net This process selectively yields dihydrofuroquinolinone derivatives in fair to high yields, ranging from 60% to 89%. researchgate.net The reaction demonstrates excellent turnover numbers and involves the construction of two rings and three new bonds in a single synthetic step. researchgate.net The mechanism proceeds through an initial O-cyclization followed by N-cyclocarbonylation. researchgate.net

This methodology highlights the efficiency of palladium catalysis in creating high-value fused heterocyclic structures from readily available starting materials. researchgate.net Palladium-catalyzed cyclization of allenes also presents a versatile platform for constructing heterocyclic compounds, including those containing nitrogen and oxygen. chim.it Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been developed to synthesize benzofuran-fused cyclohexenones. nih.gov

Methodological Advancements in Pyrrolidin-2-one Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency, selectivity, and stereocontrol of pyrrolidin-2-one synthesis.

Researchers have developed straightforward synthetic routes to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines like anilines and benzylamines. nih.govmdpi.com This method involves a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation. nih.govmdpi.com This one-pot transformation is efficient for a range of donor-acceptor cyclopropanes and tolerates a variety of substituents on the aromatic moieties. nih.govmdpi.com

Another efficient method involves the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines through cascade reactions. rsc.orgresearchgate.net This process can be tuned to selectively produce either pyrrolidin-2-ones or 3-iodopyrroles by choosing a specific oxidant and additive. rsc.orgresearchgate.net

A patent describes a synthesis method for 4-phenyl-2-pyrrolidone (B42324) starting from diethyl malonate and 2-nitro-1-phenylethylketone, which undergo a condensation reaction followed by catalytic hydrogenation and decarboxylation. This method is noted for its use of readily available raw materials and high yield.

The stereoselective synthesis of pyrrolidine derivatives is crucial for producing optically pure compounds for pharmaceutical applications. mdpi.com A significant body of research focuses on methods starting from chiral precursors like proline and 4-hydroxyproline (B1632879). mdpi.comnih.gov

Heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. nih.gov Another powerful technique is the [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which yields densely substituted pyrrolidines with high regio- and diastereoselectivities. acs.orgchemistryviews.org This method can generate up to four stereogenic centers in a single step. acs.orgchemistryviews.org

For the separation of racemic mixtures, chiral resolution is employed. This process involves reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical means due to their different properties. youtube.comyoutube.com This technique is applicable to various classes of compounds, including amines, acids, and alcohols. youtube.com For example, racemic amines can be resolved by reacting them with a chiral acid to form diastereomeric salts that can be separated by crystallization. youtube.com Similarly, racemic ibuprofen, a carboxylic acid, can be resolved by reacting it with a single enantiomer of a chiral amine to form diastereomeric salts, which are then separated. youtube.com

Table 2: Overview of Stereoselective Synthesis Methods for Pyrrolidine Derivatives

MethodDescriptionKey FeaturesReference
Heterogeneous Catalytic HydrogenationReduction of highly substituted pyrroles.Excellent diastereoselectivity, up to four new stereocenters. nih.gov
[3 + 2] CycloadditionReaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides.High regio- and diastereoselectivity, up to four stereogenic centers. acs.orgchemistryviews.org
Chiral Pool SynthesisUtilization of readily available chiral starting materials like proline and 4-hydroxyproline.Produces optically pure compounds with good yields. mdpi.comnih.gov
Asymmetric Reductive CouplingCobalt-catalyzed reaction of isocyanates with tertiary alkyl halides.Synthesizes sterically bulky chiral amides with high enantioselectivity. acs.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and final pyrrolidin-2-one compounds are critical steps to ensure high purity. Common industrial methods include one or more distillation steps. epo.org For instance, 2-pyrrolidone produced from gamma-butyrolactone (B3396035) and ammonia is subsequently purified by distillation to achieve a purity of 99.5%. atamanchemicals.comwikipedia.org

A patented process for the purification of 2-pyrrolidone involves treating the impure liquid with a strong base, followed by fractional distillation. google.com The residue from this distillation can be further treated with water and an acid, and then extracted to recover more purified product. google.com

For removing specific impurities, such as trace amines and color from N-methyl-2-pyrrolidone (NMP), treatment with alumina (B75360) has been shown to be effective. epo.org The choice of alumina grade is important for maximizing the removal of these impurities. epo.org

In a laboratory setting, isolation techniques can be more varied. For example, 5-hydroxypyrrolidin-2-one (B122266) has been isolated from the young fronds of the bracken fern Pteridium aquilinum along with other natural products. nih.gov The process for synthesizing N-benzyl-2-nitromethylene-pyrrolidine involves evaporation of the solvent under vacuum after the reaction is complete. google.com

Recrystallization is another common purification technique. For instance, in the synthesis of 1,5-substituted pyrrolidin-2-ones, the final products are often purified by recrystallization from a suitable solvent like ethanol. researchgate.net

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectral Analysis

The proton NMR spectrum of 4-(2-aminophenyl)pyrrolidin-2-one would be expected to show distinct signals corresponding to the different types of protons in its structure. The aromatic protons on the aminophenyl ring would typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the pyrrolidinone ring, specifically the CH and CH₂ groups, would resonate at different chemical shifts, influenced by their proximity to the carbonyl group and the aminophenyl substituent. The protons of the amine (NH₂) and the amide (NH) groups would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent used and the concentration of the sample.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10 - 6.60m4HAr-H
4.80br s2H-NH
3.60t1H-CH -Ar
3.40t2H-CH ₂-NH-
2.60dd1H-CH H-CO-
2.30dd1H-CHH -CO-
7.50br s1H-NH -CO-

Note: This is a hypothetical representation. Actual chemical shifts and multiplicities can vary based on experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the pyrrolidinone ring is characteristically found at a very downfield chemical shift. The carbon atoms of the aromatic ring would produce a set of signals in the aromatic region of the spectrum. The aliphatic carbons of the pyrrolidinone ring would appear at more upfield chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
175.0C =O
145.0Ar-C -NH₂
130.0 - 115.0Ar-C
55.0-C H₂-NH-
45.0-C H-Ar
35.0-C H₂-CO-

Note: This is a hypothetical representation. Actual chemical shifts can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) would appear as distinct bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam would be a strong, sharp peak typically around 1680-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observable.

Table 3: Hypothetical IR Absorption Data for this compound

Frequency (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H stretchPrimary Amine (-NH₂)
3300 - 3200N-H stretchSecondary Amide (-NH-)
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic
1670C=O stretchAmide (Lactam)
1600, 1480C=C stretchAromatic Ring

Note: This is a hypothetical representation. Actual absorption frequencies can vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation pattern would likely show characteristic losses, such as the loss of the aminophenyl group or cleavage of the pyrrolidinone ring, providing further evidence for the proposed structure.

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zInterpretation
176Molecular Ion Peak [M]⁺
92[H₂N-C₆H₄]⁺ fragment
84[C₄H₆NO]⁺ fragment

Note: This is a hypothetical representation. Actual fragmentation patterns can be more complex.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separations

HPLC is a crucial technique for determining the purity of a compound and for separating it from any impurities. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound is assessed by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. A single, sharp peak would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Table 5: Hypothetical HPLC Parameters for this compound

ParameterValue
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time5.8 min
Purity>98%

Note: This is a hypothetical representation. Actual parameters and results will vary based on the specific method development.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the molecular structure and properties of compounds at the atomic level.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to understand its electronic properties. This method is crucial for predicting a molecule's behavior and reactivity. However, specific DFT studies providing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and electronic structure details for 4-(2-aminophenyl)pyrrolidin-2-one are not available in published research.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using DFT, calculates the characteristic vibrational modes of a molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. There are no published studies detailing the vibrational frequency analysis of this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the interactions between orbitals within a molecule, providing insights into hybridization, delocalization of electron density, and the strength of intra- and intermolecular interactions. Research detailing NBO analysis specifically for this compound to understand its intermolecular interactions has not been reported.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps and Fukui function analysis are theoretical tools used to predict the reactive sites of a molecule. MEP surfaces illustrate the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. The Fukui function provides a more quantitative measure of a site's reactivity. There is no available literature that applies MEP and Fukui function analysis to predict the reactivity of this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

While direct molecular docking studies on this compound are not found in the literature, studies on other pyrrolidin-2-one derivatives have been conducted. For instance, various pyrrolidin-2-one derivatives have been investigated as potential inhibitors for different enzymes. These studies typically report docking scores, which estimate the binding affinity, and detail the specific amino acid residues involved in the interaction with the ligand. However, without specific research on this compound, it is not possible to provide a table of its ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for understanding the molecular properties that are critical for their function.

A 3D-QSAR and docking study on a series of 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs, which share the pyrrolidine (B122466) core with this compound, has provided significant insights into their inhibitory activity against Dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. The study developed a pharmacophore model with five key features: two hydrogen bond acceptors, one hydrophobic group, one positive ionic feature, and one aromatic ring. nih.gov

The developed 3D-QSAR model demonstrated a strong correlation between the structural features and the inhibitory activity, with a high correlation coefficient (r²) of 0.9926 and a significant cross-validated correlation coefficient (q²) of 0.7311. nih.gov This indicates a robust and predictive model. The findings from the QSAR model suggest that hydrophobic and aromatic characteristics are crucial for the DPP-IV inhibitory activity of these pyrrolidinyl analogs. nih.gov Furthermore, the model indicated that the inclusion of hydrophobic substituents, in addition to hydrogen bond acceptors and electron-withdrawing features, would likely enhance the inhibitory potency. nih.gov

Table 1: Statistical Results of the 3D-QSAR Model for Pyrrolidinyl Analogs

Statistical Parameter Value
Correlation coefficient (r²) 0.9926 nih.gov
Cross-validated correlation coefficient (q²) 0.7311 nih.gov

These findings suggest that for this compound, the aminophenyl group could play a significant role in its biological activity, potentially through aromatic and hydrophobic interactions, as well as hydrogen bonding from the amino group.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

A study involving MD simulations of pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors has shed light on the binding affinity and stability of these compounds within the active site of the enzyme. nih.gov The simulations, conducted for 100 nanoseconds, along with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) studies, suggested that the synthesized compounds exhibit good binding affinity with AChE and can form stable complexes. nih.gov

The docking scores for several of the pyrrolidin-2-one derivatives were found to be higher (more favorable) than that of the standard drug, donepezil. For instance, compound 14a (3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one) and compound 14d (1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one) showed docking scores of -18.59 and -18.057, respectively, compared to -17.257 for donepezil. nih.gov

Table 2: Docking Scores of Pyrrolidin-2-one Derivatives against Acetylcholinesterase

Compound Docking Score (kcal/mol)
14a -18.59 nih.gov
14d -18.057 nih.gov

These MD simulation studies are crucial for confirming the binding modes predicted by docking and for assessing the stability of the interactions over time. For this compound, MD simulations could be employed to understand how the aminophenyl substituent influences its conformational flexibility and how it interacts with the specific amino acid residues of a target protein, thereby providing a detailed picture of its binding dynamics and the stability of the resulting complex.

Molecular Mechanisms and in Vitro Biological Target Modulation

Enzyme Inhibition Studies

Aromatase Enzyme Inhibition

No studies were found that evaluated the effect of 4-(2-aminophenyl)pyrrolidin-2-one on the aromatase enzyme.

Cholesterol Side-Chain Cleavage (CSCC) Enzyme Inhibition

There is no available research on the inhibitory action of this compound against the CSCC enzyme.

Polo-like Kinase 4 (PLK4) Inhibition

No published findings were located that assess the potential for this compound to inhibit PLK4.

Histone Deacetylase (HDAC) Inhibition

There are no studies available that report on the interaction between this compound and histone deacetylases.

Topoisomerase Inhibition

A review of existing literature found no evidence of studies conducted on the topoisomerase inhibitory activity of this compound.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention. While a broad range of compounds have been investigated as LSD1 inhibitors, current research has not specifically detailed the inhibitory activity of this compound against LSD1. The exploration of its potential as an LSD1 inhibitor remains an area for future investigation.

Retinoic Acid Metabolizing Enzyme Inhibition (RAMBAs)

The metabolism of all-trans-retinoic acid (RA), a key regulator of cellular growth and differentiation, is mediated by cytochrome P450 enzymes, including the RA-inducible CYP26 family. Inhibition of these enzymes, a strategy known as Retinoic Acid Metabolism Blocking Agents (RAMBAs), can enhance endogenous RA levels, proving beneficial in oncology and dermatology.

Structurally related compounds to this compound have been investigated as RAMBAs. A series of 3-(4-aminophenyl)pyrrolidine-2,5-diones demonstrated weak to moderate inhibition of RA metabolism in rat liver microsomes. tandfonline.com For instance, these compounds showed 68–75% inhibition compared to the 85% inhibition by the standard inhibitor, ketoconazole (B1673606). tandfonline.com The 1-cyclohexyl analogue of this series exhibited an IC50 of 98.8 µM against rat liver microsomes. tandfonline.com However, its activity was significantly lower in other in vitro systems, such as human liver and placental microsomes, and in RA-induced cell cultures. tandfonline.com

Another related phenylamine, 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, was found to be a more potent inhibitor of RA-metabolizing enzymes in various mammalian tissue microsomes and homogenates, with potency comparable to or greater than ketoconazole in some systems. tandfonline.comnih.gov

CompoundIn Vitro SystemInhibitionIC50Reference
3-(4-Aminophenyl)pyrrolidine-2,5-dionesRat Liver Microsomes68-75%- tandfonline.com
1-Cyclohexyl-3-(4-aminophenyl)pyrrolidine-2,5-dioneRat Liver Microsomes-98.8 µM tandfonline.com
Ketoconazole (Reference)Rat Liver Microsomes85%22.15 µM tandfonline.com
2-(4-Aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-oneMammalian Tissue MicrosomesModerate- tandfonline.comnih.gov

Cellular Pathway Modulation (In Vitro Models)

Investigations into Cell Cycle Arrest (e.g., G0/G1, G2/M, S phase)

The impact of this compound on cell cycle progression has not been extensively studied. However, research on related pyrrolidine (B122466) derivatives provides insights into their potential to induce cell cycle arrest. Some pyrrolidine derivatives have been shown to exert cytotoxic effects by arresting the cell cycle at the G1/S or G2/M phases. nih.gov

For example, the tridecylpyrrolidine-diol derivative, SS13, was found to cause G1 phase cell cycle arrest in HCT116 colon cancer cells after 24 hours of treatment. nih.gov In contrast, this effect was not observed in Caco-2 cells, suggesting cell-line specific activity. nih.gov In some breast cancer cell lines, microtubule-depolymerizing agents have been shown to induce a p53-independent, p21-associated G1 and G2 arrest. nih.gov

Induction of Apoptosis in Cellular Systems

Derivatives of this compound have demonstrated the ability to induce apoptosis in various cancer cell lines. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones, such as TW-85 and TW-96, have been shown to cause concentration- and time-dependent apoptosis in human U937 promonocytic leukemia cells. nih.gov At low micromolar concentrations, TW-85 was a potent inducer of apoptosis. nih.gov Both TW-85 and TW-96 triggered the mitochondrial permeability transition pore opening, leading to cytochrome c release and subsequent caspase activation. nih.gov

Further studies with other pyrrolidine derivatives have corroborated these findings. A tridecylpyrrolidine-diol derivative, SS13, induced significant early apoptosis in HCT116 and Caco-2 cells, which progressed to late-stage apoptosis over time. nih.gov The mechanism of apoptosis was linked to the activation of caspase-3/7 and the subsequent cleavage of PARP. nih.gov Similarly, highly functionalized spiropyrrolidine heterocyclic hybrids have been shown to induce apoptosis through a caspase-3-mediated pathway. researchgate.net

CompoundCell LineEffectMechanismReference
TW-85 (pyrrolidine-aminophenyl-1,4-naphthoquinone)U937 (Leukemia)Induces apoptosisMitochondrial pore opening, cytochrome c release, caspase activation nih.gov
TW-96 (pyrrolidine-aminophenyl-1,4-naphthoquinone)U937, K562, CCRF-CEM (Leukemia)Induces apoptosis and necrosisMitochondrial pore opening, cytochrome c release, caspase activation, ROS generation nih.gov
SS13 (tridecylpyrrolidine-diol derivative)HCT116, Caco-2 (Colon)Induces early and late apoptosisCaspase-3/7 activation, PARP cleavage nih.gov
Spiropyrrolidine heterocyclic hybridsJurkatInduces apoptosisCaspase-3 mediated researchgate.net

Modulation of Intracellular Signaling Cascades

The biological activities of this compound derivatives are underpinned by their ability to modulate key intracellular signaling cascades. The cytotoxicity of the pyrrolidine-aminophenyl-1,4-naphthoquinone derivative, TW-96, in leukemia cells was linked to an increase in cytosolic reactive oxygen species (ROS). nih.gov This ROS generation was attenuated by diphenyleneiodonium, an inhibitor of NADPH oxidase, suggesting the involvement of this enzyme in the signaling pathway. nih.gov Furthermore, the activation of p38 mitogen-activated protein kinase (MAPK) by both TW-85 and TW-96 was observed to differentially affect apoptotic and necrotic cell death. nih.gov

Another pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3) that are induced by Toll-like receptor (TLR) agonists. This indicates an inhibitory effect on the MyD88-dependent and TRIF-dependent signaling pathways of TLRs.

Mechanistic Insights into Biological Activity (In Vitro)

The in vitro biological activity of compounds related to this compound stems from their ability to interact with multiple cellular targets and pathways. A significant mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by the opening of the mitochondrial permeability transition pore, release of cytochrome c into the cytosol, and the activation of a cascade of caspases, ultimately leading to programmed cell death. nih.gov In some derivatives, this apoptotic process is preceded by the generation of ROS, implicating oxidative stress as an upstream signaling event. nih.gov The involvement of NADPH oxidase and the p38 MAPK pathway further highlights the complexity of the signaling networks modulated by these compounds. nih.gov

Another distinct mechanism of action is the inhibition of retinoic acid metabolizing enzymes. tandfonline.com By blocking the degradation of all-trans-retinoic acid, these compounds can potentiate its effects on cell growth and differentiation. This suggests a potential therapeutic application in conditions where enhanced retinoid signaling is desirable. The varying potency of different derivatives against these enzymes underscores the importance of the specific chemical structure for biological activity. tandfonline.comtandfonline.com

Furthermore, the ability of certain pyrrolidine derivatives to induce cell cycle arrest, particularly in the G1 phase, presents an additional anti-proliferative mechanism. nih.gov This effect, however, appears to be cell-type specific, indicating that the cellular context plays a critical role in determining the response to these compounds.

Binding Affinity and Specificity Studies with Biological Targets

There is no published data detailing the binding affinity or specificity of this compound for any biological targets. Such studies would typically involve screening the compound against a panel of receptors, enzymes, and other proteins to determine its binding constants (e.g., Kᵢ, Kₔ, or IC₅₀ values) and to understand its selectivity profile.

Spectrally-Determined Binding Affinities to Heme Enzymes

Information regarding the spectrally-determined binding affinities of this compound to heme enzymes is not available in the current scientific literature. This type of analysis would be crucial for identifying potential interactions with metabolizing enzymes like cytochromes P450, which are often heme-containing proteins.

Molecular Interactions with Receptor Active Sites

Molecular docking and crystallography studies to elucidate the specific interactions between this compound and the active sites of receptors have not been reported. Understanding these interactions at a molecular level is fundamental to explaining a compound's mechanism of action and for guiding further structural optimization. Such studies often reveal key hydrogen bonds, hydrophobic interactions, and other molecular forces governing the ligand-receptor binding.

Metabolic Stability in In Vitro Systems

The metabolic stability of a compound is a critical factor in its potential development as a therapeutic agent. However, no in vitro data on the plasma or liver microsomal stability of this compound has been found.

Plasma Stability Assessments

There are no available reports on the stability of this compound in plasma. These assessments are important to determine if a compound is degraded by plasma enzymes, which can influence its pharmacokinetic profile.

Liver Microsomal Stability Studies

Data from liver microsomal stability studies for this compound are not present in the public domain. These in vitro assays are standard in early drug discovery to predict the extent of first-pass metabolism in the liver. Such studies typically measure the rate of disappearance of the parent compound over time when incubated with liver microsomes, providing an estimate of its intrinsic clearance.

Applications in Chemical Biology and Drug Discovery Research Preclinical

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in cells and organisms. nih.govnih.gov The development of high-quality chemical probes is a critical step in target validation and understanding disease pathology. nih.gov While no specific chemical probes based on the 4-(2-aminophenyl)pyrrolidin-2-one scaffold have been reported, its structural features suggest its potential as a starting point for probe development.

The design of a chemical probe from a novel scaffold like this compound would involve several key steps. Initially, the compound would be screened against a panel of biological targets to identify any initial "hits." Upon identification of a target, the scaffold would be systematically modified to enhance potency and selectivity. This process often involves the synthesis of a library of derivatives where different functional groups are introduced at various positions on the pyrrolidinone and aminophenyl rings. For instance, the primary amine could be functionalized to introduce reporter tags, such as fluorophores or biotin (B1667282), which are essential for visualizing the probe's interaction with its target in biological systems.

Furthermore, photo-affinity labeling, a powerful technique for target identification, could be employed. This would involve incorporating a photoreactive group into the this compound structure. Upon exposure to UV light, the probe would form a covalent bond with its target protein, allowing for its isolation and identification. The development of such a probe would be invaluable for uncovering new biological roles of previously uncharacterized proteins.

Scaffold Derivatization for Enhanced Potency and Selectivity

The this compound scaffold offers multiple points for chemical modification to improve biological activity and selectivity. Structure-activity relationship (SAR) studies on related aminophenyl-pyrrolidine and pyrrolidinone derivatives have demonstrated the importance of specific substitutions for enhancing potency and modulating target specificity.

For example, studies on a series of (aminophenyl)pyrrolidine-2,5-diones, which are structurally related to this compound, revealed that the presence of the primary amine is crucial for potent inhibition of the aromatase enzyme. nih.gov Derivatization of the pyrrolidine (B122466) ring, such as the addition of methyl or ethyl groups, led to compounds with varying degrees of inhibitory activity against aromatase and cholesterol side-chain cleavage enzymes. nih.gov This highlights the potential for fine-tuning the biological activity of the this compound scaffold through targeted chemical modifications.

Similarly, research on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib has shown that modifications at different positions on the pyrrolidine scaffold significantly impact inhibitory effectiveness. mdpi.comnih.govnih.gov These studies underscore the importance of systematic derivatization to explore the chemical space around a core scaffold and to optimize interactions with the target protein. mdpi.comnih.govnih.gov

The table below illustrates hypothetical derivatizations of the this compound scaffold and their potential impact on biological activity, based on principles from related compounds.

Compound R1 (Phenyl Ring Substitution) R2 (Pyrrolidinone Ring Substitution) Potential Impact on Activity
Parent Scaffold -H-HBaseline activity
Derivative A 4-fluoro-HMay enhance metabolic stability and binding affinity
Derivative B -H3-methylCould introduce steric hindrance or favorable hydrophobic interactions
Derivative C 4-methoxy3-methylCombination of electronic and steric modifications to optimize potency
Derivative D 3-chloro-HMay alter electronic properties and improve selectivity

This table is illustrative and based on general medicinal chemistry principles.

Lead Compound Identification and Optimization in Preclinical Discovery

A lead compound is a chemical entity that demonstrates promising biological activity and serves as the foundation for further drug development. enamine.net The this compound scaffold possesses characteristics that make it a viable candidate for lead compound identification and subsequent optimization.

The process of identifying a lead compound often begins with high-throughput screening of a chemical library against a specific biological target. Should this compound or a derivative emerge as a hit, a focused effort to optimize its properties would be initiated. This optimization phase aims to enhance potency, improve selectivity, and ensure favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

For instance, novel derivatives of aminophenyl-1,4-naphthoquinones containing a pyrrolidine group have been synthesized and evaluated for their anti-leukemic activity. nih.gov In this study, minor modifications to the aminophenyl moiety resulted in compounds with different mechanisms of cell death, highlighting how subtle chemical changes can significantly impact biological outcomes. nih.gov Specifically, compounds TW-85 and TW-96, which differ only by a methyl or hydroxyl group, showed distinct profiles in inducing apoptosis and necrosis in leukemia cells. nih.gov

Another example can be seen in the development of pyrrolidine derivatives as inhibitors of the anti-apoptotic protein Mcl-1. nih.gov By modifying the amino acid side chain of a pyrrolidine-based lead compound, researchers were able to develop a new series of inhibitors with significantly improved binding affinities. nih.gov This demonstrates a classic lead optimization strategy where a core scaffold is systematically decorated with different chemical groups to enhance its therapeutic potential.

The table below outlines a hypothetical lead optimization campaign starting from the this compound scaffold, targeting a hypothetical protein kinase.

Compound Modification IC₅₀ (nM) Selectivity vs. Kinase B Oral Bioavailability (%)
Lead Compound -15005-fold<10
Analog 1 Addition of a 4-fluorophenyl group50015-fold25
Analog 2 Introduction of a methyl group at the 3-position of the pyrrolidinone ring25030-fold35
Optimized Lead Combination of modifications from Analogs 1 & 250100-fold>50

This table is a hypothetical representation of a lead optimization process.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around the 4-(2-aminophenyl)pyrrolidin-2-one scaffold. While classical methods for synthesizing pyrrolidin-2-ones, such as the lactamization of γ-amino acids or the reaction of γ-butyrolactone with amines, are established, future research should focus on more innovative and efficient strategies. researchgate.net

Modern synthetic methodologies that could be applied or adapted include:

Catalytic Cyclization: The development of novel catalysts for the intramolecular cyclization of acyclic precursors could provide more direct and atom-economical routes. For instance, exploring transition-metal-catalyzed C-H activation and subsequent amination could be a powerful strategy for forming the pyrrolidinone ring.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety and scalability. nih.gov Microwave-assisted organic synthesis (MAOS), in particular, aligns with the principles of green chemistry and could be used to optimize the synthesis of this compound and its derivatives. nih.gov

Alternative Starting Materials: Research into synthesizing pyrrolidin-2-one derivatives from readily available starting materials like proline and 4-hydroxyproline (B1632879) is ongoing. mdpi.com Adapting these pathways could provide stereocontrolled access to chiral analogues of this compound.

A key goal would be to develop synthetic pathways that allow for easy diversification of both the phenyl ring and the pyrrolidinone core, facilitating the creation of compound libraries for structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to guide the design and optimization of new molecules, saving significant time and resources. For this compound derivatives, a combination of ligand-based and structure-based computational methods will be crucial.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been effectively applied to other pyrrolidine (B122466) derivatives to understand the structural requirements for biological activity. nih.govscispace.com These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov Such an approach could be used to build predictive models for a series of this compound analogues, guiding the design of more potent compounds. nih.govscispace.com

Molecular Docking: Once a biological target is identified, molecular docking can predict the binding orientation and affinity of this compound derivatives within the target's active site. scispace.comresearchgate.net This information is invaluable for understanding key interactions (e.g., hydrogen bonds, hydrophobic interactions) and for designing modifications that enhance binding. For example, docking studies on pyrrolidone-fused derivatives targeting VEGFR-2 revealed binding modes similar to the drug sunitinib (B231) but with tighter interactions. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding mode and the flexibility of the active site. scispace.com This can reveal conformational changes upon ligand binding and provide a more accurate estimation of binding free energy. scispace.com

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, a pharmacophore model can be generated to search large chemical databases for structurally diverse compounds that share the same key features and are likely to have similar biological activity.

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising compounds, accelerating the discovery of novel research probes.

Identification of New Molecular Targets for Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one scaffold is present in compounds active against a diverse range of biological targets. This suggests that this compound and its future derivatives could have a wide array of potential applications in non-clinical research. A key future direction will be to screen this specific compound and its analogues against various targets to uncover novel biological activities.

Based on the activities of related compounds, potential target classes for investigation include:

Target ClassSpecific Target Example(s)Potential Research ApplicationReference
Enzymes Autotaxin (ATX)Studying inflammatory conditions, fibrosis, and cancer. nih.gov
Tyrosine Kinases (VEGFR-2, PDGFRβ)Investigating signaling pathways in angiogenesis and cancer progression. mdpi.com
α-Amylase and α-GlucosidaseDeveloping tools for diabetes research. nih.gov
Dipeptidyl peptidase-4 (DPP-4)Research into glucose metabolism. mdpi.com
Myeloid cell leukemia-1 (Mcl-1)Probes for apoptosis research in cancer. nih.gov
Cytokines Tumor Necrosis Factor-α (TNF-α)Studying inflammatory pathways and autoimmune diseases. nih.gov
Transporters Dopamine Transporter (DAT)Tools for neuroscience research related to neurotransmitter reuptake. nih.gov
Norepinephrine Transporter (NET) nih.gov

This table is interactive. You can sort and filter the data.

Future research should employ high-throughput screening (HTS) of this compound against diverse target panels. "Hits" from these screens can then be validated and optimized using the computational and synthetic strategies outlined above to develop potent and selective chemical probes for studying the biology of these newly identified targets.

Design of Next-Generation Pyrrolidin-2-one Scaffolds for Research Applications

Beyond identifying direct biological activity, the this compound structure can serve as a versatile scaffold for creating sophisticated research tools. nih.gov The term "scaffold" refers to a core molecular structure to which various functional groups can be attached. mdpi.com

Future design strategies could include:

Scaffold Hopping: This medicinal chemistry strategy involves replacing the central scaffold of a known active molecule with a novel one while retaining its biological activity. chemrxiv.org Computationally-driven scaffold hopping, potentially using generative reinforcement learning, could use the this compound core as a starting point to design entirely new classes of compounds with similar 3D pharmacophore features but novel intellectual property. chemrxiv.org

Fragment-Based Design: The 2-aminophenyl or the pyrrolidin-2-one moiety could be used as fragments in fragment-based screening campaigns to identify interactions with a protein target, with subsequent "growing" or "linking" to build a more potent molecule.

Development of Bifunctional Molecules: The scaffold can be elaborated to create molecules with two distinct functionalities. For example, one part of the molecule could be designed to bind to a specific protein target, while another part is attached to a fluorescent dye for imaging applications or a biotin (B1667282) tag for affinity purification experiments. The primary amine on the phenyl ring of this compound provides a convenient chemical handle for such conjugations.

PROTACs and Molecular Glues: In more advanced applications, the scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs). One end of the PROTAC would be a ligand for a target protein of interest, and the other end would bind to an E3 ubiquitin ligase, leading to the targeted degradation of the protein. The versatility of the pyrrolidin-2-one scaffold makes it an attractive candidate for inclusion in such complex molecular architectures.

By viewing this compound not just as a potential bioactive molecule but as a foundational building block, researchers can design next-generation chemical probes and tools to explore complex biological systems. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(2-aminophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds like 4-(3-aminophenyl)pyrrolidin-2-one are synthesized via Pd-catalyzed coupling or reductive amination . Optimization strategies include:

  • Solvent selection : Ethanol-water mixtures (1:1 v/v) at 50°C improve reaction efficiency and yield .
  • Catalyst use : Pyrrolidine organobase catalysts reduce reaction time and enhance regioselectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the aminophenyl group (δ 6.5–7.5 ppm for aromatic protons) and pyrrolidinone carbonyl (δ 170–175 ppm) .
    • HSQC/HMBC : Verify connectivity between the aromatic ring and pyrrolidinone core .
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 203.1 for C₁₀H₁₁N₂O) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins like β-amyloid .

Advanced Research Questions

Q. How do structural modifications at the amino or phenyl positions influence reactivity and bioactivity?

  • Amino group modifications :
    • Acetylation reduces nucleophilicity but enhances blood-brain barrier penetration (e.g., 3-acetamido analogs show improved neuroactivity) .
    • Substitution with electron-withdrawing groups (e.g., -NO₂) decreases basicity, altering interaction with acidic enzyme pockets .
  • Phenyl substituent effects :
    • Para-substitution : Fluorine or chlorine atoms enhance metabolic stability and target affinity (see 4-chlorophenyl analogs in ).
    • Ortho-substitution : Steric hindrance reduces binding to planar active sites (e.g., CYP450 isoforms) .
  • Validation : DFT calculations and molecular docking (AutoDock Vina) predict steric/electronic effects .

Q. How can researchers resolve contradictions in reported biological data across structural analogs?

  • Case study : Conflicting IC₅₀ values for similar compounds (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) may arise from assay conditions. Strategies include:
    • Standardized protocols : Use identical buffer pH (7.4) and temperature (37°C) for enzymatic assays .
    • Meta-analysis : Compare datasets using tools like Prism to identify outliers or batch effects .
    • Structural validation : X-ray crystallography or cryo-EM to confirm binding modes .

Q. What advanced synthetic strategies enable selective functionalization of the pyrrolidinone ring?

  • C–H activation : Rh(III)-catalyzed direct arylation at the C3 position using aryl halides .
  • Asymmetric catalysis : Chiral phosphoric acids induce enantioselective alkylation (e.g., 90% ee for tert-butyl glycine derivatives) .
  • Flow chemistry : Continuous microreactors improve scalability of nitro group reductions (H₂, Pd/C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.